

# 4-Bromothiophene-3-carboxylic acid CAS number 16694-17-0 properties

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## Compound of Interest

Compound Name: 4-Bromothiophene-3-carboxylic acid

Cat. No.: B100334

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An In-depth Technical Guide to **4-Bromothiophene-3-carboxylic Acid** (CAS: 16694-17-0)

This technical guide provides a comprehensive overview of **4-Bromothiophene-3-carboxylic acid**, a key heterocyclic building block for researchers, scientists, and professionals in drug development and materials science.

## Physicochemical Properties

**4-Bromothiophene-3-carboxylic acid** is a solid, off-white to faint brown compound at room temperature.<sup>[1][2]</sup> Its core structure consists of a thiophene ring substituted with a bromine atom and a carboxylic acid group, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Data for **4-Bromothiophene-3-carboxylic acid**

Property	Value	Reference
CAS Number	16694-17-0	[1][3][4][5][6][7]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrO <sub>2</sub> S	[1][3][5][6]
Molecular Weight	207.05 g/mol	[1][4][5][6][7]
Melting Point	158-163 °C	[1]
Boiling Point (Predicted)	318.0 ± 27.0 °C	[2]
Density (Predicted)	1.923 ± 0.06 g/cm <sup>3</sup>	[2]
pKa (Predicted)	3.63 ± 0.20	[2]
Appearance	Solid, Off-white/faint brown	[1][2][3]
InChI Key	APBIZVFQQBCAAT-UHFFFAOYSA-N	[1][3][6]
SMILES	O=C(O)c1cscc1Br	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Bromothiophene-3-carboxylic acid**. While specific spectra for this compound are available from commercial suppliers, this section outlines the expected characteristic signals based on general principles for carboxylic acids and thiophene derivatives.[4]

Table 2: Expected Spectroscopic Data for **4-Bromothiophene-3-carboxylic acid**

Technique	Expected Features	Reference
$^1\text{H}$ NMR	Aromatic protons on the thiophene ring. A broad singlet for the carboxylic acid proton, typically downfield ( $>10$ ppm).	[8]
$^{13}\text{C}$ NMR	Carbonyl carbon of the carboxylic acid (typically 165-185 ppm). Aromatic carbons of the thiophene ring.	[8]
IR Spectroscopy	Broad O-H stretch from the carboxylic acid ( $2500\text{-}3300\text{ cm}^{-1}$ ). Strong C=O stretch ( $1710\text{-}1760\text{ cm}^{-1}$ ). C-O stretch ( $1210\text{-}1320\text{ cm}^{-1}$ ).	[8][9]
Mass Spectrometry	Molecular ion peak ( $\text{M}^+$ ). Fragments corresponding to the loss of -OH ( $\text{M}-17$ ) and -COOH ( $\text{M}-45$ ). Isotopic pattern characteristic of a bromine-containing compound.	[10][11][12]

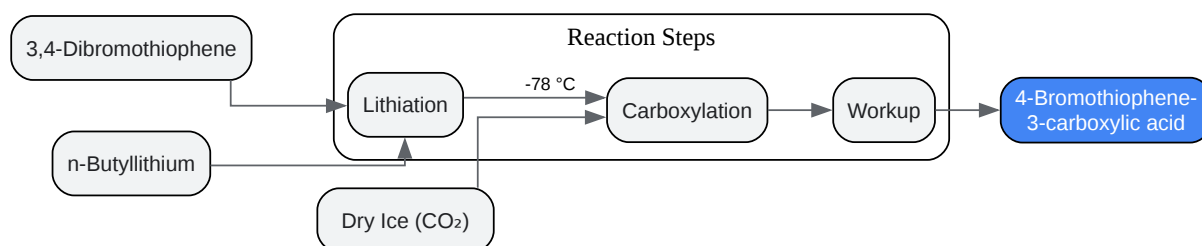
## Synthesis and Experimental Protocols

The synthesis of **4-Bromothiophene-3-carboxylic acid** can be achieved through the lithiation of 3,4-dibromothiophene followed by carboxylation with carbon dioxide (dry ice).[2]

### Experimental Protocol: Synthesis from 3,4-Dibromothiophene[2]

- Preparation: Under a nitrogen atmosphere, cool 100 mL of ether to  $-78\text{ }^{\circ}\text{C}$ .
- Lithiation: Slowly add 28.4 mL of a 1.6 M n-butyllithium solution.

- Addition of Starting Material: Add a solution of 10 g (41.3 mmol) of 3,4-dibromothiophene dissolved in 50 mL of ether dropwise over 10 minutes, maintaining the temperature at -78 °C.
- Reaction: Stir the mixture for 10 minutes at -78 °C.
- Carboxylation: Add an excess amount (>50 g) of freshly powdered dry ice (CO<sub>2</sub>).
- Stirring: Continue stirring at -78 °C for 1 hour.
- Quenching: Slowly add 30 mL of 1 M NaOH solution (pre-diluted with 100 mL of water).  
Caution: CO<sub>2</sub> will be released.



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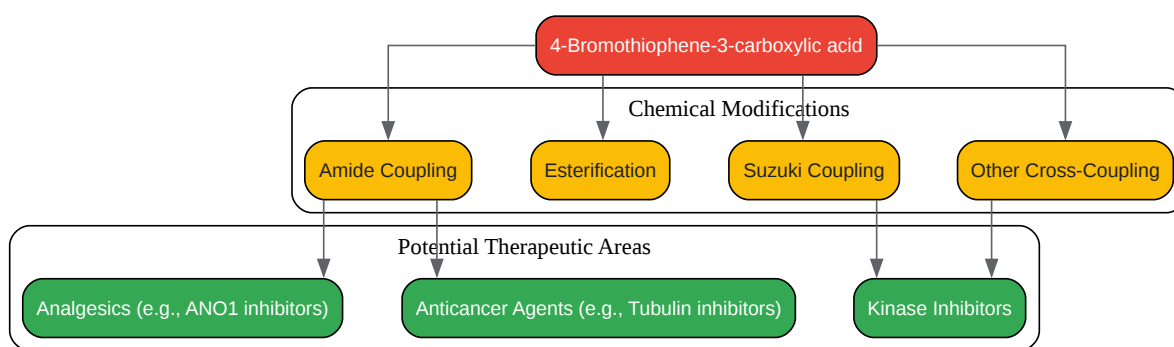
Caption: Synthesis workflow for **4-Bromothiophene-3-carboxylic acid**.

## Applications in Drug Discovery and Materials Science

Thiophene derivatives are of significant interest in medicinal chemistry due to their bioisosteric relationship with benzene rings and their versatile reactivity.<sup>[13][14]</sup> **4-Bromothiophene-3-carboxylic acid** serves as a valuable starting material for the synthesis of various biologically active molecules.

- Analgesic Agents: Derivatives of 4-arylthiophene-3-carboxylic acid have been identified as potent and selective inhibitors of the Anoctamin 1 (ANO1) calcium-activated chloride channel, which is involved in nerve depolarization.<sup>[15]</sup> Inhibition of this channel has shown significant analgesic effects in preclinical models.<sup>[15]</sup>

- **Anticancer Research:** Thiophene carboxamide derivatives have been synthesized as biomimetics of Combretastatin A-4, a potent anticancer agent.[16] These compounds have demonstrated activity against various cancer cell lines. Additionally, benzo[b]thiophene-3-carboxylic acid derivatives have been explored as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[17]
- **Carboxylic Acid Bioisosteres:** The carboxylic acid group is a common pharmacophore in many drugs but can sometimes lead to poor metabolic stability or membrane permeability. [18][19] **4-Bromothiophene-3-carboxylic acid** can be used to synthesize derivatives where the carboxylic acid is replaced by a bioisostere to improve the drug's pharmacokinetic properties.[18][19]
- **Materials Science:** The thiophene core is a fundamental unit in conductive polymers and organic electronics.[20] Carboxylic acid functionalized polythiophenes have been investigated for their potential use as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[20]



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Caption: General workflow for developing bioactive compounds from **4-Bromothiophene-3-carboxylic acid**.

## Safety and Handling

**4-Bromothiophene-3-carboxylic acid** is classified as an irritant.[21]

- Hazard Statements:
  - H317: May cause an allergic skin reaction.[21]
  - H319: Causes serious eye irritation.[21]
- Precautionary Statements:
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[21]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21]
- Incompatibilities:
  - Strong oxidizing agents.[21]
  - Strong acids and bases.[21]

It is recommended to handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment.[21] Store in a cool, dry place with the container tightly sealed.[2][4]

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